molecular formula C11H12N2OS B8418756 2-Benzylaminothiazol-4-ylmethanol CAS No. 126534-14-3

2-Benzylaminothiazol-4-ylmethanol

Cat. No.: B8418756
CAS No.: 126534-14-3
M. Wt: 220.29 g/mol
InChI Key: BZUQXFFBJYQMMS-UHFFFAOYSA-N
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Description

2-Benzylaminothiazol-4-ylmethanol is a thiazole derivative featuring a benzylamino substituent at position 2 and a hydroxymethyl group at position 3. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry and materials science. The hydroxymethyl moiety may contribute to hydrogen bonding, affecting solubility and intermolecular interactions.

Properties

CAS No.

126534-14-3

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

[2-(benzylamino)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C11H12N2OS/c14-7-10-8-15-11(13-10)12-6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13)

InChI Key

BZUQXFFBJYQMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
2-Benzylaminothiazol-4-ylmethanol 2-Benzylamino, 4-methanol C₁₁H₁₃N₂OS 236.30 Inferred: Enhanced lipophilicity due to benzyl group; potential bioactivity via hydrogen bonding
(2-Aminothiazol-4-yl)methanol 2-Amino, 4-methanol C₄H₆N₂OS 130.17 Stable under recommended storage; acute toxicity data (skin/eye irritation)
(2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)methanol 2-Benzo[d]dioxol, 4-methanol C₁₁H₉NO₃S 235.26 CAS: 248249-56-1; used in pharmaceutical intermediates
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzoimidazole core with benzylamino side chain C₂₃H₂₈N₃O₃ 400.49 Synthesized via Schiff base formation (benzaldehyde + amine)

Key Observations :

  • Lipophilicity: The benzyl group in this compound increases molecular weight and lipophilicity compared to the simpler (2-Aminothiazol-4-yl)methanol. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Routes: Benzylamino groups are often introduced via reductive amination or Schiff base reactions, as seen in , where benzaldehyde reacts with an amine precursor .
  • Stability : Thiazoles with electron-withdrawing groups (e.g., nitro in ’s compound 10e) exhibit lower melting points (213–215°C) compared to bromo-substituted analogues (251–253°C), suggesting substituents significantly impact crystallinity .

Physicochemical and Toxicological Profiles

  • (2-Aminothiazol-4-yl)methanol: Stability: Stable under recommended storage but incompatible with strong oxidizing agents . Toxicity: Classified for skin/eye irritation; requires personal protective equipment during handling .
  • Benzodioxol Derivatives : The benzo[d][1,3]dioxol substituent in ’s compound may confer metabolic resistance due to the fused dioxolane ring, a feature exploited in drug design .
  • Imidazole Analogues () : Compounds like 10d–10g demonstrate substituent-dependent melting points (142–253°C) and varied yields (48–66%), highlighting synthetic challenges with bulky groups .

Functional and Application Differences

  • Biological Activity: Thiazoles with hydroxymethyl groups (e.g., (2-Aminothiazol-4-yl)methanol) are precursors for antimycotic agents, while benzylamino derivatives may target neurological receptors due to enhanced lipophilicity .
  • Material Science: Benzo[d]oxazol-2-yl imidazoles () exhibit rigid structures suitable for optoelectronic materials, whereas thiazole methanol derivatives could serve as ligands in coordination chemistry .

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